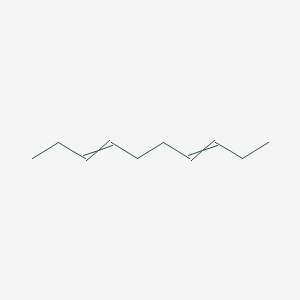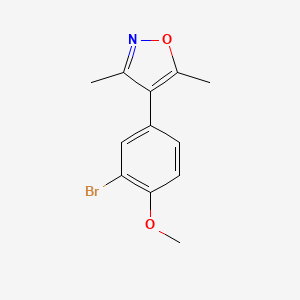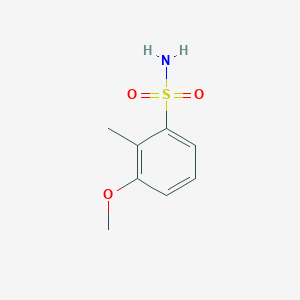
4-chloro-6-prop-1-ynylpyrimidine
描述
4-chloro-6-prop-1-ynylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-prop-1-ynylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with propargyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom at the 6-position is replaced by the prop-1-yn-1-yl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-chloro-6-prop-1-ynylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Cycloaddition: The prop-1-yn-1-yl group can participate in cycloaddition reactions, forming various heterocyclic compounds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as potassium tert-butoxide or sodium hydride.
Cycloaddition: Reagents such as azides or nitriles can be used in the presence of a catalyst like copper(I) iodide.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Cycloaddition: Products include triazoles and other heterocyclic compounds.
Oxidation and reduction: Products include oxidized or reduced derivatives of the original compound.
科学研究应用
4-chloro-6-prop-1-ynylpyrimidine has several scientific research applications, including:
Medicinal chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Materials science: It is used in the development of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Biological research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
作用机制
The mechanism of action of 4-chloro-6-prop-1-ynylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or a receptor agonist/antagonist. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as receptors in the central nervous system .
相似化合物的比较
Similar Compounds
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: This compound has a pyrrolidine group instead of the prop-1-yn-1-yl group and is used in similar applications.
4-Chloro-6-(methyl)pyrimidine: This compound has a methyl group instead of the prop-1-yn-1-yl group and is used as a building block in organic synthesis.
Uniqueness
4-chloro-6-prop-1-ynylpyrimidine is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.
属性
分子式 |
C7H5ClN2 |
|---|---|
分子量 |
152.58 g/mol |
IUPAC 名称 |
4-chloro-6-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C7H5ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,1H3 |
InChI 键 |
NHTBFVHIYXFDEZ-UHFFFAOYSA-N |
规范 SMILES |
CC#CC1=CC(=NC=N1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8680932.png)
![6,7-dihydro-5H-benzo[7]annulen-5-one](/img/structure/B8680940.png)




![5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8680973.png)


